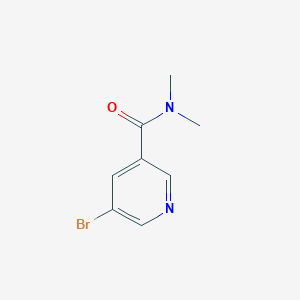

5-Bromo-N,N-dimethyl-3-pyridinecarboxamide

Übersicht

Beschreibung

5-Bromo-N,N-dimethyl-3-pyridinecarboxamide (5-Br-DMP) is a synthetic organic compound with a molecular formula of C8H10BrN3O. It is a colorless solid that can be used as a reagent in various chemical reactions. 5-Br-DMP is a member of the pyridinecarboxamide family, which is a group of compounds that are used in a variety of scientific research applications.

Wissenschaftliche Forschungsanwendungen

Neurological Research

5-Bromo-N,N-dimethyl-3-pyridinecarboxamide: has been implicated in studies involving bilirubin oxidation end products (BOXes) . BOXes are known to form during endogenous heme degradation and have been detected in cerebrospinal fluid following hemorrhagic strokes. They are believed to contribute to delayed cerebral vasospasm and secondary brain tissue loss, making this compound relevant in neurological damage and recovery research.

Analytical Chemistry

In the field of analytical chemistry, this compound is utilized for its reactivity in creating specific derivatives that can be used as standards or reagents . Its properties allow for precise measurements and the development of new analytical methods, particularly in the detection of biological molecules.

Pharmacological Studies

The compound’s structure is similar to that of nicotinamide, suggesting potential applications in pharmacology. Researchers may explore its role in modulating biological pathways, possibly leading to the development of new therapeutic agents .

Material Science

Due to its unique chemical structure, 5-Bromo-N,N-dimethyl-3-pyridinecarboxamide can be used in material science for the synthesis of complex organic molecules. These molecules can serve as building blocks for advanced materials with specific electronic or photonic properties .

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its bromine atom is a good leaving group, which makes it a valuable component in cross-coupling reactions to create a wide array of chemical products .

Biochemical Research

The biochemical applications of this compound include its use as a precursor in the synthesis of various biochemical compounds. Its structural similarity to coenzymes and cofactors could make it a candidate for enzyme inhibition studies, potentially impacting metabolic research .

Eigenschaften

IUPAC Name |

5-bromo-N,N-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-11(2)8(12)6-3-7(9)5-10-4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTSTHBGCFFUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634115 | |

| Record name | 5-Bromo-N,N-dimethylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N,N-dimethylnicotinamide | |

CAS RN |

292170-96-8 | |

| Record name | 5-Bromo-N,N-dimethylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

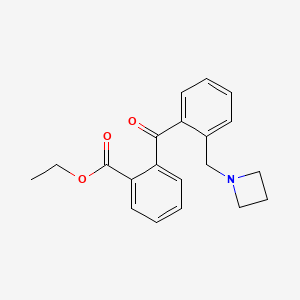

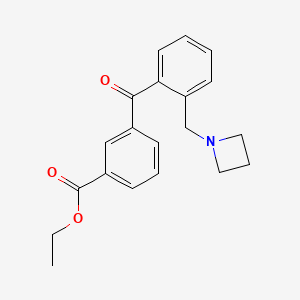

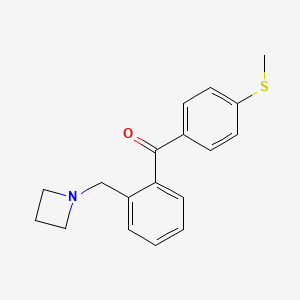

Synthesis routes and methods I

Procedure details

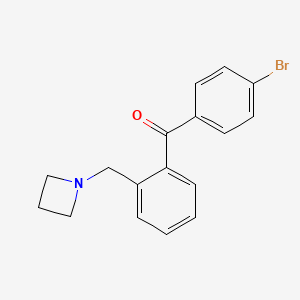

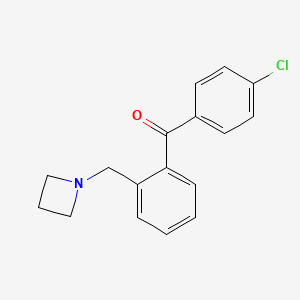

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.